molecular formula C16H12ClN3O B11268737 N-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1132816-79-5

N-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B11268737
CAS No.: 1132816-79-5
M. Wt: 297.74 g/mol
InChI Key: GMBXIHQJXDPPPO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the acylation of the pyrazole with 4-chlorobenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its anticancer properties .

Comparison with Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides

Comparison: N-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide, it exhibits different reactivity and biological activity profiles, making it suitable for specific applications .

Properties

CAS No.

1132816-79-5

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C16H12ClN3O/c17-13-6-8-14(9-7-13)19-16(21)12-10-18-20(11-12)15-4-2-1-3-5-15/h1-11H,(H,19,21)

InChI Key

GMBXIHQJXDPPPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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